N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide
Overview
Description
N,N-diethyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide, commonly known as DEBA, is a benzimidazole derivative that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DEBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of DEBA is not fully understood. However, it is believed that DEBA exerts its therapeutic effects by modulating various signaling pathways in the body. DEBA has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress. DEBA has also been found to activate various transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in antioxidant defense.
Biochemical and physiological effects:
DEBA has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties, which can help in reducing inflammation and oxidative stress in the body. DEBA has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DEBA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DEBA in lab experiments is its easy synthesis method. DEBA can be synthesized using a simple and efficient method, which makes it easily accessible to researchers. Additionally, DEBA has been found to exhibit potent therapeutic effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using DEBA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are various future directions for research on DEBA. One of the areas of research could be to further investigate the mechanism of action of DEBA. Additionally, more studies could be conducted to explore the potential therapeutic applications of DEBA in various diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, more research could be conducted to optimize the synthesis method of DEBA to make it more efficient and cost-effective.
In conclusion, DEBA is a benzimidazole derivative that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DEBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. The synthesis method of DEBA is simple and efficient, and it has been extensively studied for its potential therapeutic applications in various diseases. However, further research is needed to fully understand the mechanism of action of DEBA and to explore its potential as a therapeutic agent.
Scientific Research Applications
DEBA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and antioxidant properties, which can help in reducing inflammation and oxidative stress in the body. DEBA has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, DEBA has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N,N-diethyl-2-[2-[hydroxy(phenyl)methyl]benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-22(4-2)18(24)14-23-17-13-9-8-12-16(17)21-20(23)19(25)15-10-6-5-7-11-15/h5-13,19,25H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHKSTXEDJXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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